molecular formula C9H12N2O3 B14861673 Ethyl 2-(6-methoxypyrazin-2-YL)acetate

Ethyl 2-(6-methoxypyrazin-2-YL)acetate

Cat. No.: B14861673
M. Wt: 196.20 g/mol
InChI Key: CTXKHSNHBQDHIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypyrazine-6-acetic acid ethyl ester can be synthesized through the esterification of 2-methoxypyrazine-6-acetic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 2-methoxypyrazine-6-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Mechanism of Action

The mechanism of action of 2-methoxypyrazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxypyrazine-6-acetic acid ethyl ester can be compared with other esters and pyrazine derivatives:

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(6-methoxypyrazin-2-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-10-6-8(11-7)13-2/h5-6H,3-4H2,1-2H3

InChI Key

CTXKHSNHBQDHIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=N1)OC

Origin of Product

United States

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